Mast cell degranulating peptide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

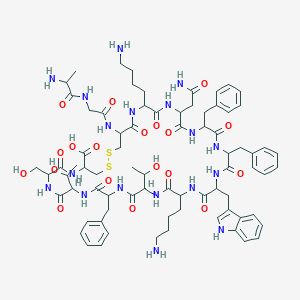

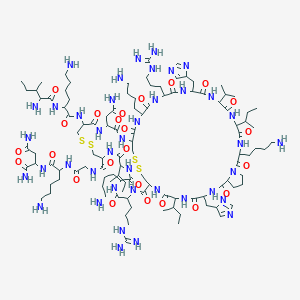

肥大细胞脱颗粒肽是蜜蜂毒液中的一种碱性22个氨基酸残基组成的成分。 它具有显著的免疫和药理活性,包括有效的抗炎特性,以及在低浓度下介导肥大细胞脱颗粒和组胺释放的能力 . 该肽还因其致痫性神经毒性作用和阻断钾通道的能力而闻名 .

准备方法

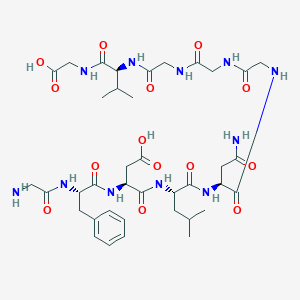

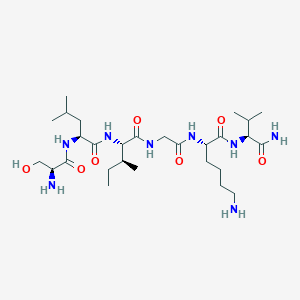

合成路线和反应条件: 肥大细胞脱颗粒肽的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括:

偶联: 每种氨基酸被活化并与树脂结合的肽链偶联。

脱保护: 氨基酸上的保护基团被去除,以便进行下一个偶联反应。

切割: 完成的肽从树脂中切割并纯化。

工业生产方法: 肥大细胞脱颗粒肽的工业生产可能涉及大规模 SPPS 或重组 DNA 技术。在重组 DNA 技术中,编码肽的基因被插入合适的表达系统(如细菌或酵母),然后以大量生产该肽。

化学反应分析

反应类型: 肥大细胞脱颗粒肽可以发生各种化学反应,包括:

氧化: 该肽可以被氧化,特别是在蛋氨酸和半胱氨酸残基处。

还原: 该肽中二硫键可以被还原成游离巯基。

取代: 该肽中氨基酸残基可以被其他氨基酸取代,以研究结构-活性关系。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。

取代: 定点诱变或化学修饰。

主要产物: 这些反应的主要产物包括肽的氧化或还原形式,以及具有被取代氨基酸的肽类似物。

科学研究应用

肥大细胞脱颗粒肽在科学研究中具有广泛的应用:

化学: 用于研究肽合成、结构-活性关系和肽-蛋白质相互作用。

生物学: 研究其在肥大细胞脱颗粒、组胺释放和免疫反应中的作用。

医学: 研究其在治疗炎症性疾病、过敏症和癫痫方面的潜在治疗应用。

工业: 用于开发新型药物,并作为生化研究工具。

作用机制

肥大细胞脱颗粒肽通过与肥大细胞相互作用并引起组胺和其他炎症介质的释放来发挥其作用 . 据认为,它通过直接激活 G 蛋白起作用,导致钙瞬变和肥大细胞胞吐作用 . 该肽还可以模拟免疫球蛋白 E 分子的部分,该部分结合肥大细胞上的 FcεRI,触发脱颗粒 .

类似化合物:

P 物质: 另一种通过激活 G 蛋白刺激肥大细胞脱颗粒的神经肽.

Mastoparan: 一种也诱导肥大细胞脱颗粒的毒液肽.

神经肽 Y: 已知会刺激肥大细胞脱颗粒.

独特性: 肥大细胞脱颗粒肽的独特性在于它兼具强效抗炎剂和在低浓度下强烈介导肥大细胞脱颗粒和组胺释放的双重作用 . 它阻断钾通道的能力及其致痫性神经毒性作用使其与其他类似化合物区别开来 .

相似化合物的比较

Substance P: Another neuropeptide that stimulates mast cell degranulation via G protein activation.

Mastoparan: A venom peptide that also induces mast cell degranulation.

Neuropeptide Y: Known to stimulate mast cell degranulation.

Uniqueness: Mast cell degranulating peptide is unique due to its dual role as a potent anti-inflammatory agent and a strong mediator of mast cell degranulation and histamine release at low concentrations . Its ability to block potassium channels and its epileptogenic neurotoxic effects further distinguish it from other similar compounds .

属性

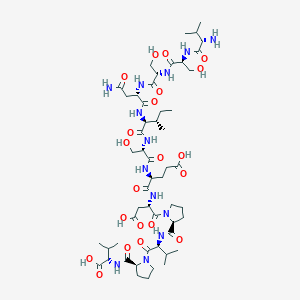

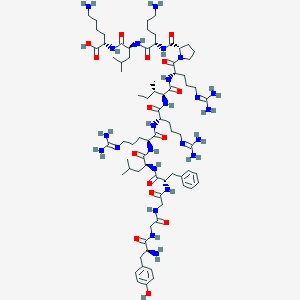

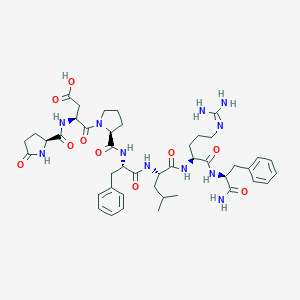

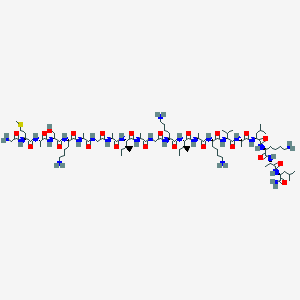

IUPAC Name |

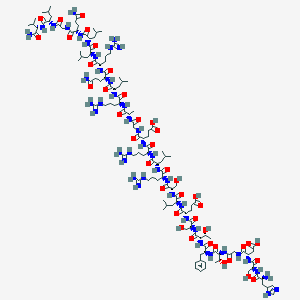

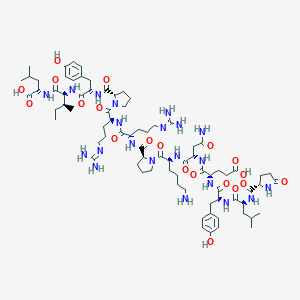

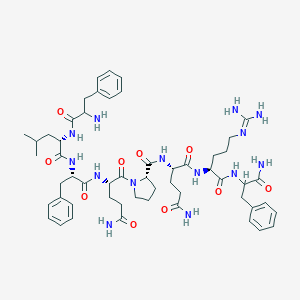

2-[[6-amino-2-[[2-[[40-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,51-tris(4-aminobutyl)-37-(2-amino-2-oxoethyl)-4,19,48-tri(butan-2-yl)-28,54-bis(3-carbamimidamidopropyl)-7,25-bis(4H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,36,39,47,50,53,56-hexadecaoxo-22-propan-2-yl-42,43,58,59-tetrathia-2,5,8,14,17,20,23,26,29,32,35,38,46,49,52,55-hexadecazatricyclo[32.22.4.010,14]hexacontane-45-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-176-175-51-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)144-106(172)85(59(8)12-2)147-95(161)67(31-18-23-39-114)132-92(158)68(33-25-41-126-109(120)121)135-100(166)78-54-178-177-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBRLNFAEHGOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H192N40O24S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2587.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32908-73-9 |

Source

|

| Record name | Mast cell degranulating peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。